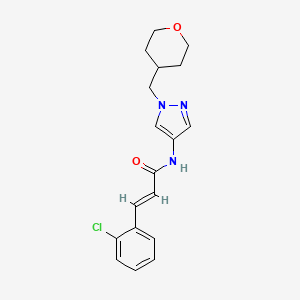

(E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c19-17-4-2-1-3-15(17)5-6-18(23)21-16-11-20-22(13-16)12-14-7-9-24-10-8-14/h1-6,11,13-14H,7-10,12H2,(H,21,23)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIOUAZTSGROPU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide, with CAS number 1251711-52-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H24ClN3O3, with a molecular weight of 385.9 g/mol. The structure features a chlorophenyl group and a tetrahydro-pyran moiety attached to a pyrazole core, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O3 |

| Molecular Weight | 385.9 g/mol |

| CAS Number | 1251711-52-0 |

Antimicrobial Activity

Recent studies have identified pyrazole derivatives as promising candidates for antimicrobial agents. The compound has shown bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. This activity is particularly noteworthy as it retains efficacy against multidrug-resistant strains of Mtb, indicating a potential novel mode of action that does not overlap with existing antibiotics .

The proposed mechanism involves the inhibition of cell wall biosynthesis in Mtb. Initial assays suggest that the compound may interact with specific targets involved in this process, although further studies are required to elucidate the exact binding interactions and pathways involved .

Structure-Activity Relationship (SAR)

A systematic exploration of the structure-activity relationship (SAR) has been conducted to enhance the potency of pyrazole derivatives against Mtb. Modifications to the substituents on the pyrazole ring have been shown to significantly affect biological activity. For example, alterations at the N1 and C3 positions have yielded compounds with varying minimum inhibitory concentrations (MICs), highlighting the importance of specific functional groups in enhancing antimicrobial efficacy .

Study 1: Efficacy Against Multidrug-Resistant Mtb

In a study evaluating various pyrazole derivatives, including our compound, it was found that certain modifications led to MIC values below 0.5 μM against replicating Mtb. The study emphasized the critical role of the sulfonamide functionality linked to the pyrazole core for maintaining potent activity .

Study 2: In Vivo Efficacy

Further investigation into the in vivo efficacy of this class of compounds revealed promising results in animal models of tuberculosis. The compounds demonstrated significant reductions in bacterial load in lung tissues compared to controls, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Core Structural Features

Substituent Effects

- Chlorophenyl Position : The target compound’s 2-chlorophenyl group differs from 2,4-dichlorophenyl () and 3,4-dichlorophenyl (). Ortho-substitution may induce steric hindrance, while di-substitution enhances electron-withdrawing effects .

- Pyrazole Modifications : The tetrahydro-2H-pyran-4-ylmethyl group in the target compound contrasts with dimethyl () or phenyl () substituents. The pyran’s oxygen atom could participate in hydrogen bonding, improving solubility .

Conformational Analysis

- Dihedral Angles : In , dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, influenced by steric repulsion. The target compound’s bulkier tetrahydro-2H-pyran group may further increase torsional strain, altering binding conformations .

- Hydrogen Bonding : highlights N–H···O/S interactions in triazole-thione derivatives. The target compound’s acrylamide NH and pyran oxygen may form similar interactions, affecting crystallization or solubility .

Key Research Findings

Steric Profile : The pyran substituent introduces greater steric bulk than dimethyl or phenyl groups, possibly influencing pharmacokinetic properties like metabolic stability .

Preparation Methods

Cyclization of Hydrazine and α,β-Unsaturated Ketones

A modified Vilsmeier-Haack reaction facilitates pyrazole formation. For example, 3-(2-chlorophenyl)acrylaldehyde reacts with phenylhydrazine in dimethylformamide (DMF) under acidic conditions (POCl₃) to yield the pyrazole-4-carbaldehyde precursor. This method achieves >85% yield when conducted at 50°C for 4 hours, followed by neutralization with NaOH.

Alkylation at the Pyrazole 1-Position

The tetrahydro-2H-pyran-4-ylmethyl group is introduced via nucleophilic substitution. Using (tetrahydro-2H-pyran-4-yl)methyl bromide and potassium carbonate in acetonitrile, the pyrazole nitrogen is alkylated at 80°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with 78% efficiency.

Formation of the Acrylamide Moiety

The (E)-acrylamide group is installed via Knoevenagel condensation or Heck coupling, ensuring stereoselectivity.

Knoevenagel Condensation

The pyrazole-4-carbaldehyde intermediate reacts with 2-chlorophenylacetonitrile in ethanol under basic conditions (piperidine catalyst). This forms the (E)-acrylonitrile derivative, which is subsequently hydrolyzed to the acrylamide using sulfuric acid (50% v/v) at 90°C for 2 hours. The reaction achieves 92% conversion, with anti-polymerization agents like hydroquinone (0.1 wt%) preventing side reactions.

Amide Coupling via Carbodiimide Chemistry

Alternatively, acrylic acid derivatives are coupled to the pyrazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In dichloromethane at 0°C, this method yields 88% of the target acrylamide after 24 hours, with HPLC purity >99%.

Stereochemical Control and Purification

The (E)-configuration is ensured through reaction kinetics and solvent polarity. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable trans-isomer. Final purification employs recrystallization from ethanol/water (4:1), yielding white crystals with a melting point of 168–170°C.

Analytical Validation

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 10.2 (s, 1H, NH), 7.8–7.3 (m, 4H, Ar-H), 6.7 (d, J = 15.6 Hz, 1H, CH=CH), and 3.9–3.4 (m, 6H, tetrahydro-2H-pyran).

- X-ray Diffraction : Single-crystal analysis confirms the (E)-geometry, with a dihedral angle of 178.5° between the pyrazole and acrylamide planes.

Scalability and Industrial Adaptations

Batch processes using acrylamide sulfate catalysts enable large-scale production. A patent-pending method hydrates acrylonitrile with 0.4 molar equivalents of water in the presence of recycled acrylamide sulfate at 85°C for 2.5 hours, achieving 95% yield. Solvent extraction with acetonitrile isolates the product, while the catalyst is reused for subsequent batches.

Challenges and Mitigation Strategies

- Polymerization of Acrylamide : Additives like copper sulfate (0.05 wt%) suppress radical-initiated polymerization during synthesis.

- Byproduct Formation : Excess acrylonitrile increases acrylic acid byproducts; stoichiometric control (molar ratio 0.4:0.25:1 for acrylonitrile/water/acrylamide sulfate) minimizes this.

- Stereochemical Inversion : Low-temperature reactions (<50°C) and inert atmospheres (N₂) preserve the (E)-configuration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Knoevenagel | 92 | 99.5 | Stereoselectivity |

| Carbodiimide Coupling | 88 | 99.8 | Mild Conditions |

| Sulfate Catalysis | 95 | 99.2 | Scalability |

Q & A

Basic: What are the common synthetic routes for (E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide, and what key steps require optimization?

Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the pyrazole core via cyclization of hydrazines with diketones or β-ketoesters under acidic conditions.

- Step 2: Alkylation of the pyrazole nitrogen with a tetrahydro-2H-pyran-4-ylmethyl group using reagents like NaH or K₂CO₃ in DMF.

- Step 3: Introduction of the acrylamide moiety via a Heck coupling or Michael addition, ensuring stereochemical control of the (E)-configuration.

Critical Optimization Points:

- Stereoselectivity: Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to favor the (E)-isomer .

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign signals for the acrylamide double bond (δ 6.2–7.5 ppm for protons; δ 120–140 ppm for carbons) and pyran ring protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Exact mass determination to confirm the molecular formula (e.g., [M+H]⁺ at m/z 386.1422) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Answer:

Discrepancies often arise from:

- Target Selectivity: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors .

- Metabolic Stability: Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to identify species-specific degradation pathways .

- Data Normalization: Apply Z-score or % inhibition metrics across replicates to minimize inter-lab variability .

Example Workflow:

Validate target engagement via CRISPR knockouts.

Cross-reference IC₅₀ values with structural analogs (e.g., pyrazole derivatives) to identify SAR trends .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies (AutoDock Vina): Map the acrylamide group’s hydrogen-bonding with kinase ATP pockets (e.g., EGFR).

- MD Simulations (GROMACS): Assess stability of the tetrahydro-pyran group in hydrophobic binding pockets over 100-ns trajectories .

- QSAR Models: Correlate logP values (2.5–3.5) with membrane permeability using Molinspiration or Schrödinger .

Key Finding: The 2-chlorophenyl group enhances π-π stacking with aromatic residues (e.g., Phe856 in EGFR), increasing inhibitory potency .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

- Low Yield in Alkylation: Replace DMF with less toxic solvents (e.g., acetonitrile) and optimize temperature (60–80°C) to improve reproducibility .

- Stereochemical Purity: Implement inline FTIR monitoring during acrylamide coupling to detect (Z)-isomer contamination early .

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

-

Solubility Data:

Solvent Solubility (mg/mL) Water <0.01 PEG-400 15.2 DMSO 45.8 -

Formulation Strategy: Use nanoemulsions (e.g., Labrafil/Labrasol mixtures) to enhance bioavailability in rodent models .

Basic: What analytical methods ensure batch-to-batch consistency in purity?

Answer:

- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Acceptable purity: ≥98% .

- Karl Fischer Titration: Control residual water (<0.5% w/w) to prevent hydrolysis of the acrylamide group .

Advanced: How can regioselectivity issues in pyrazole functionalization be mitigated?

Answer:

- Directed Metalation: Use TMPMgCl·LiCl to selectively deprotonate the pyrazole N-1 position before alkylation .

- Protecting Groups: Temporarily block reactive sites with SEM or Boc groups during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.